molecular formula C12H12BBrF4O2 B14859983 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-10-6

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14859983
CAS No.: 1111096-10-6
M. Wt: 354.93 g/mol
InChI Key: FWPCPWPEIQINBH-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a tetrafluorinated phenyl ring with a bromine substituent at the para position. Its structure combines electron-withdrawing fluorine atoms and a bromine atom, making it highly electron-deficient. Such derivatives are critical in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation. The bromine substituent also provides a reactive site for further functionalization, such as nucleophilic substitution or additional coupling steps .

Properties

CAS No.

1111096-10-6

Molecular Formula

C12H12BBrF4O2

Molecular Weight

354.93 g/mol

IUPAC Name

2-(4-bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H12BBrF4O2/c1-11(2)12(3,4)20-13(19-11)5-7(15)9(17)6(14)10(18)8(5)16/h1-4H3

InChI Key

FWPCPWPEIQINBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to facilitate these reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic and steric profiles of boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Selected Boronic Esters
Compound Name Substituents Electronic Effect Key Applications
Target Compound 4-Bromo-2,3,5,6-tetrafluorophenyl Strong electron-withdrawing (F, Br) Suzuki couplings; intermediate for halogen exchange
2c (4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane) 2,3,5,6-Tetrafluorophenyl Electron-withdrawing (F) Pd-catalyzed borylation of aryl chlorides
PN-8455 (4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane) 2,3,5,6-Tetrafluorophenyl Electron-withdrawing Cross-coupling reactions requiring stability
FM-6196 (4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane) 2,3,5,6-Tetrafluoro-4-(CF₃)phenyl Extreme electron-withdrawing (F, CF₃) Reactions needing high electron deficiency
2-(4-Bromo-2,6-difluorophenyl)-... 4-Bromo-2,6-difluorophenyl Moderate electron-withdrawing Pharmaceutical intermediate

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s tetrafluoro-bromo substitution creates a stronger electron-deficient environment compared to non-brominated analogs like 2c or PN-8453. This enhances oxidative addition rates in Pd-catalyzed reactions but may reduce nucleophilic aromatic substitution reactivity due to decreased ring electron density .
  • Bromine as a Leaving Group : The para-bromine substituent differentiates the target compound from analogs like 2c, enabling sequential functionalization (e.g., Suzuki coupling followed by Br substitution) .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s bromine substituent remains inert under standard coupling conditions, allowing selective reaction at the boronate group. In contrast, chloro-substituted analogs (e.g., 2-(2,6-dichlorophenyl)-...) may require harsher conditions for activation .

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